4-TrifluoromethylpenylIsocyanate 4-TrifluoromethylpenylIsocyanate
Brand Name: Vulcanchem
CAS No.: 1465-65-4
VCID: VC0072461
InChI:
SMILES:
Molecular Formula: C8H4F3NO
Molecular Weight: 187.1186696

4-TrifluoromethylpenylIsocyanate

CAS No.: 1465-65-4

Cat. No.: VC0072461

Molecular Formula: C8H4F3NO

Molecular Weight: 187.1186696

* For research use only. Not for human or veterinary use.

4-TrifluoromethylpenylIsocyanate - 1465-65-4

Specification

CAS No. 1465-65-4
Molecular Formula C8H4F3NO
Molecular Weight 187.1186696

Introduction

Chemical Identity and Nomenclature

4-(Trifluoromethyl)phenyl isocyanate, also known as 1-isocyanato-4-(trifluoromethyl)benzene or α,α,α-trifluoro-p-tolyl isocyanate, is a fluorinated aromatic isocyanate with distinctive chemical properties. This compound is classified among organofluorine compounds and represents an important member of the phenyl isocyanate family . The systematic name follows IUPAC conventions, with the isocyanate group (-N=C=O) and trifluoromethyl group (-CF₃) precisely positioned on the phenyl ring.

Identification Parameters

The compound possesses several key identification parameters that are essential for regulatory compliance and laboratory documentation. It is assigned the Chemical Abstracts Service (CAS) registry number 1548-13-6, which serves as its unique identifier in chemical databases and literature . Additionally, it has been assigned the European Inventory of Existing Commercial Chemical Substances (EINECS) number 216-284-6, further standardizing its identification across international chemical inventories .

Molecular Characteristics

4-(Trifluoromethyl)phenyl isocyanate has a molecular formula of C₈H₄F₃NO, indicating its composition of 8 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of this compound is calculated at 187.12 g/mol, which influences its various physical and chemical properties . The presence of three fluorine atoms in the trifluoromethyl group significantly affects the electron distribution within the molecule, contributing to its reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of 4-(trifluoromethyl)phenyl isocyanate provide important insights into its behavior under various conditions, which is crucial for handling, storage, and application development.

Physical Properties

This compound exists as a colorless liquid at standard temperature and pressure, with several distinctive physical characteristics . Its melting point is approximately 58.5°C, while its boiling point reaches 58-59°C at 10 mm Hg pressure . The density of 4-(trifluoromethyl)phenyl isocyanate is 1.31 g/mL at 25°C, making it denser than water . It has a refractive index of n20/D 1.471, which can be useful for identification and purity assessment .

Solubility and Reactivity

One notable characteristic of 4-(trifluoromethyl)phenyl isocyanate is its interaction with water. Unlike many organic compounds that simply dissolve or remain insoluble, this compound undergoes hydrolysis when exposed to water . This reactivity is due to the highly electrophilic carbon atom in the isocyanate group, which readily reacts with nucleophiles including water, alcohols, and amines.

The reactivity of isocyanates is well-documented, particularly their ability to form polyureas when reacted with compounds containing multiple amine groups . This reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, resulting in the formation of urea linkages. When this reaction occurs multiple times between di-isocyanates and diamines, long polymer chains known as polyureas are produced .

Thermal Properties

The flash point of 4-(trifluoromethyl)phenyl isocyanate is recorded at 69°C, indicating that it can form ignitable vapor-air mixtures at elevated temperatures . This property has important implications for safety procedures during handling and storage. The compound is classified as combustible, necessitating appropriate precautions to prevent ignition sources in proximity to the substance .

PropertyValueReference
Molecular FormulaC₈H₄F₃NO
Molecular Weight187.12 g/mol
Physical StateColorless liquid
Melting Point58.5°C
Boiling Point58-59°C (10 mm Hg)
Density1.31 g/mL at 25°C
Refractive Indexn20/D 1.471
Flash Point69°C
Water SolubilityHydrolyzes
Recommended Storage Temperature2-8°C
Special PropertiesLachrymatory

Analytical Methods for Detection and Quantification

Accurate analysis of 4-(trifluoromethyl)phenyl isocyanate and related compounds is essential for quality control, research applications, and ensuring the purity of pharmaceutical intermediates or final products.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) has been effectively employed for the analysis of similar compounds, such as 4-chloro-3-(trifluoromethyl) phenyl isocyanate . This analytical technique, particularly when coupled with pre-column derivatization, allows for the sensitive and selective determination of isocyanates and their potential impurities or degradation products.

For instance, in the analysis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a Symmetry C₁₈ column (4.6 mm×150 mm, 3.5 μm) has been utilized with a mobile phase consisting of 0.01 mol·L⁻¹ KH₂PO₄ (pH adjusted to 6.5) and acetonitrile under gradient elution conditions . Detection is typically performed at a wavelength of 260 nm, with the column temperature maintained at 35°C . Similar methodologies could potentially be adapted for the analysis of 4-(trifluoromethyl)phenyl isocyanate with appropriate modifications.

Applications in Chemical Synthesis

4-(Trifluoromethyl)phenyl isocyanate serves as an important building block in organic synthesis, particularly in the preparation of urea derivatives, carbamates, and various heterocyclic compounds.

Polymer Chemistry

Isocyanates are fundamental to polymer chemistry, particularly in the synthesis of polyurethanes and polyureas. The reaction between di-isocyanates and compounds containing multiple amine groups produces long polymer chains with urea linkages . The incorporation of a trifluoromethyl group, as in 4-(trifluoromethyl)phenyl isocyanate, can impart specific properties to the resulting polymers, such as increased hydrophobicity, chemical resistance, and thermal stability.

Pharmaceutical Applications

Fluorinated compounds have gained significant attention in pharmaceutical research due to the unique properties that fluorine substitution can confer to drug molecules. The trifluoromethyl group, in particular, has been widely utilized to enhance metabolic stability and lipophilicity in drug candidates. 4-(Trifluoromethyl)phenyl isocyanate can serve as a precursor in the synthesis of potential pharmaceutical compounds, particularly those containing urea or carbamate functional groups with fluorinated substituents.

Agricultural Chemistry

In agricultural chemistry, fluorinated compounds often exhibit enhanced bioactivity and environmental persistence compared to their non-fluorinated counterparts. 4-(Trifluoromethyl)phenyl isocyanate may find applications in the synthesis of agricultural chemicals, including certain pesticides or fungicides that incorporate urea linkages in their structure.

Current Research and Future Directions

Research involving 4-(trifluoromethyl)phenyl isocyanate continues to evolve, with increasing interest in its applications across various scientific and industrial domains.

Analytical Method Development

Continued refinement of analytical methods for the detection and quantification of 4-(trifluoromethyl)phenyl isocyanate and its related compounds represents an active area of research. The development of sensitive and selective techniques, particularly those that can identify trace impurities or degradation products, remains important for quality control and regulatory compliance in industries that utilize this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator